molecular formula C8H10NNaO3S B6270557 sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 4027-62-7

sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B6270557
CAS No.: 4027-62-7
M. Wt: 223.23 g/mol
InChI Key: LVCJBUWIZQQMSU-IBTYICNHSA-M
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Description

Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a sodium salt of a β-lactam compound characterized by a bicyclic core structure. This molecule lacks the 6-acylamino substituent found in classical penicillins (e.g., ampicillin) and the 4,4-dioxide group present in β-lactamase inhibitors like sulbactam. The compound’s sodium counterion enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

CAS No.

4027-62-7

Molecular Formula

C8H10NNaO3S

Molecular Weight

223.23 g/mol

IUPAC Name

sodium;(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO3S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1

InChI Key

LVCJBUWIZQQMSU-IBTYICNHSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.[Na+]

Purity

70

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with 6-APA as the starting material. In a two-stage process, diazotization is followed by reduction to yield the free carboxylic acid, which is subsequently converted to the sodium salt.

Stage 1: Diazotization
6-APA (100 g) is dissolved in 50% sulfuric acid (366 g) and cooled to -5°C. A sodium nitrite solution (43 g NaNO₂ in 80 g H₂O) is added dropwise at -10 to 0°C. The mixture is maintained at -5–5°C for 1 hour, forming a diazonium intermediate.

Stage 2: Reduction and Isolation
Sodium hypophosphite (57 g in 120 g H₂O) is added dropwise at -5–5°C, reducing the diazonium salt. The temperature is raised to 20–30°C for 2 hours. The product is extracted with dichloromethane (1.2 L), washed with saturated sodium bicarbonate (80 g), and evaporated. Methanol is added to crystallize the free acid (82 g, 88% yield). Neutralization with NaOH yields the sodium salt.

Optimization Parameters

  • Temperature Control : Maintaining sub-5°C during diazotization prevents side reactions.

  • Reductant Efficiency : Sodium hypophosphite ensures selective reduction without β-lactam ring degradation.

  • Purification : Dichloromethane extraction removes polar impurities, while sodium bicarbonate washing neutralizes residual acid.

Carboxylic Acid Protection-Deprotection Strategy

Benzyl Ester Intermediate Formation

To avoid side reactions during functionalization, the carboxylic acid group of 6-APA is protected as a benzyl ester.

Protection Steps :

  • 6-APA is treated with benzyl alcohol and thionyl chloride (SOCl₂) to form the benzyl ester.

  • The protected intermediate undergoes azide displacement using trifluoromethanesulfonyl azide (TfN₃) in dichloromethane.

Deprotection :
The benzyl group is removed via hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH), yielding the free acid. Neutralization with NaOH produces the sodium salt.

Yield and Scalability

  • Protection Yield : 60–65%.

  • Deprotection Efficiency : >90% with Pd/C.

  • Industrial Adaptability : Continuous flow systems enhance throughput and reduce catalyst costs.

Direct Acylation and Salt Formation

One-Pot Synthesis

6-APA is acylated with phenylacetyl chloride in aqueous NaOH, forming the sodium salt directly.

Reaction Conditions :

  • Base : NaOH maintains pH >10, preventing β-lactam hydrolysis.

  • Temperature : 0–5°C minimizes degradation.

  • Isolation : Crystallization from ethanol-water mixtures yields 70–75% pure product.

Comparative Analysis

ParameterDiazotization RouteProtection-DeprotectionDirect Acylation
Yield 88%60–65%70–75%
Purity >98%95–97%90–92%
Scalability IndustrialLab-scalePilot-scale
Key Advantage High yieldFunctional flexibilitySimplicity

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular reactors for diazotization and reduction stages, achieving:

  • Throughput : 50–100 kg/hour.

  • Solvent Recovery : >95% dichloromethane recycled.

Quality Control

  • HPLC Analysis : Confirms >99% enantiomeric purity (C18 column, 0.1% TFA/ACN).

  • NMR Spectroscopy : δ 1.45 (s, 6H, CH₃), δ 5.12 (d, 1H, β-lactam).

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore penicillin acylases for stereoselective acylation, reducing reliance on harsh reagents.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) accelerates protection-deprotection steps, improving yields by 15% .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, breaking the ester or amide bonds. This reaction typically yields 6-aminopenicillanic acid and phenylacetic acid as products .

Key Features :

  • Reaction Conditions : Acidic (HCl) or basic (NaOH) environments.

  • Mechanism : Cleavage of the ester linkage between the bicyclic core and the phenylacetyl group.

  • Significance : Hydrolysis reverses the synthesis process, regenerating the penicillin nucleus and acyl component.

Oxidation

The sulfur atom in the bicyclic structure undergoes oxidation, forming sulfoxides and sulfones . This reaction alters the compound’s electronic properties and biological activity.

Key Features :

  • Reaction Conditions : Use of oxidizing agents like hydrogen peroxide.

  • Products :

    • Sulfoxide : Intermediate oxidation state.

    • Sulfone : Fully oxidized form (4,4-dioxide derivative) .

  • Impact : Oxidation may enhance stability but reduce antibacterial efficacy due to altered enzyme binding.

Substitution (Enzyme Inhibition)

The compound acts as a beta-lactamase inhibitor , binding irreversibly to bacterial enzymes to prevent antibiotic hydrolysis. This substitution-like interaction preserves the efficacy of co-administered beta-lactam antibiotics (e.g., ampicillin).

Key Features :

  • Mechanism : Covalent binding to the active site of beta-lactamases via nucleophilic attack on the carbonyl group.

  • Applications :

    • Therapeutic : Extends the spectrum of beta-lactam antibiotics against resistant bacteria .

    • Research : Used to study bacterial resistance mechanisms and enzyme kinetics.

Reaction Comparison Table

Reaction Type Reagents/Conditions Major Products Biological Impact
Hydrolysis Acidic (HCl) or basic (NaOH)6-Aminopenicillanic acid, phenylacetic acidReverses synthesis; regenerates precursors
Oxidation Hydrogen peroxide, oxidizing agentsSulfoxides, sulfonesAlters stability and enzyme-binding affinity
Substitution Beta-lactamases (enzymes)Enzyme-bound complexBlocks antibiotic degradation; enhances therapy

Scientific Research Applications

Pharmaceutical Applications

  • Antibiotic Synthesis
    • Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily utilized in the production of various penicillin derivatives. These derivatives include:
      • Ampicillin
      • Amoxicillin
      • Nafcillin
    • These antibiotics are effective against a broad spectrum of bacterial infections, making them invaluable in clinical settings.
  • Research and Development
    • The compound serves as a reference standard in analytical chemistry for the development and validation of methods to quantify penicillin derivatives in pharmaceutical formulations. It helps ensure the quality and efficacy of antibiotic products.
  • Impurity Identification
    • As an impurity standard, this compound aids in the identification and characterization of impurities in antibiotic formulations, which is crucial for regulatory compliance and safety assessments.

Case Study 1: Synthesis of Amoxicillin

In a study published by researchers focusing on antibiotic synthesis, this compound was used as an intermediate to synthesize amoxicillin through a series of chemical reactions involving acylation and cyclization processes. The resulting product demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Quality Control in Pharmaceutical Manufacturing

A pharmaceutical company utilized this compound as a reference standard in their quality control laboratory to monitor the levels of penicillin impurities in their products. The use of high-performance liquid chromatography (HPLC) with this standard allowed for accurate quantification and ensured compliance with pharmacopoeial standards.

Comparative Analysis of Antibiotics Derived from Sodium (2S,5R)-3,3-Dimethyl Compounds

AntibioticSpectrum of ActivityCommon UsesSide Effects
AmpicillinBroad-spectrumRespiratory infectionsRash, diarrhea
AmoxicillinBroad-spectrumEar infectionsNausea, vomiting
NafcillinNarrow-spectrumStaphylococcal infectionsAllergic reactions

Mechanism of Action

The mechanism of action of sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily driven by its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and processes. Its effects are mediated through:

  • Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, blocking their activity and altering metabolic pathways.

  • Receptor Binding: It may bind to receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct pharmacological profiles. Below is a detailed analysis:

Sulbactam Sodium (4,4-Dioxide)

  • Structure : Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide .
  • Key Difference : The sulfone group (4,4-dioxide) enhances β-lactamase inhibition by improving binding affinity to bacterial enzymes.
  • Activity : Potent β-lactamase inhibitor used in combination therapies (e.g., ampicillin/sulbactam) to overcome antibiotic resistance .

Ampicillin Sodium

  • Structure: Sodium (2S,5R,6R)-6-[(R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
  • Key Difference: A 6-acylamino group (phenylglycyl) enables binding to penicillin-binding proteins (PBPs), conferring antibacterial activity.
  • Activity : Broad-spectrum penicillin antibiotic effective against Gram-positive and some Gram-negative bacteria .

Methicillin Sodium

  • Structure: Sodium (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
  • Key Difference : Methoxy groups on the benzoyl moiety confer resistance to β-lactamase degradation.
  • Activity : Penicillinase-resistant penicillin used against Staphylococcus aureus .

6-Aminopenicillanic Acid (6-APA)

  • Structure: (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Difference: A free 6-amino group serves as the core for synthesizing semi-synthetic penicillins.
  • Role : Industrial precursor for antibiotics like ampicillin and amoxicillin .

Potassium Salt Analog

  • Structure : Potassium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
  • Key Difference : Potassium ion instead of sodium; similar solubility and stability profile.
  • Use : Reference standard in analytical chemistry .

Comparative Data Table

Compound Substituent at C6 Sulfone Group Biological Role Molecular Weight Reference
Sodium (2S,5R)-3,3-dimethyl-7-oxo-... None No Synthetic precursor 216.26 (acid)
Sulbactam Sodium None Yes (4,4-dioxide) β-lactamase inhibitor 255.22
Ampicillin Sodium Phenylglycyl No Antibiotic (penicillin) 371.39
Methicillin Sodium 2,6-Dimethoxybenzoyl No Penicillinase-resistant antibiotic 402.43
6-APA Amino (-NH₂) No Penicillin core 216.26

Biological Activity

Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as 6-Aminopenicillanic Acid (6-APA), is a significant compound in the development of beta-lactam antibiotics. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and implications in clinical settings.

  • IUPAC Name : (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • Molecular Formula : C8H12N2O3S
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 551-16-6

Antibacterial Mechanism

This compound primarily functions as a precursor in the synthesis of various beta-lactam antibiotics such as ampicillin and amoxicillin. Its biological activity is characterized by:

  • Beta-Lactam Structure : The compound contains a beta-lactam ring essential for its antibacterial action, allowing it to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .
  • Inhibition of Beta-Lactamases : It acts as a weak inhibitor of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria by hydrolyzing the beta-lactam ring .

Antimicrobial Spectrum

The compound exhibits activity against a range of Gram-positive and some Gram-negative bacteria. However, its inherent antibacterial potency is relatively weak compared to fully developed antibiotics derived from it. The following table summarizes its activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli>128 µg/mLWeak
Streptococcus pneumoniae16 µg/mLModerate
Klebsiella pneumoniae>128 µg/mLWeak

Clinical Implications

  • Ampicillin and Amoxicillin Development : The synthesis of this compound has been pivotal in creating broad-spectrum antibiotics like ampicillin and amoxicillin, which are widely used to treat infections caused by susceptible bacteria .
  • Resistance Mechanisms : Studies have shown that while this compound can inhibit some beta-lactamases, many bacteria have developed resistance mechanisms that limit its effectiveness . For instance, methicillin-resistant Staphylococcus aureus (MRSA) strains exhibit significant resistance due to altered PBPs.

Research Findings

Recent research highlights the importance of this compound in antibiotic development:

  • Structure Activity Relationship (SAR) : Modifications to the core structure can enhance antibacterial activity and reduce susceptibility to beta-lactamases .
  • Combination Therapies : Research indicates that combining sodium (2S,5R)-3,3-dimethyl-7-oxo with other antimicrobial agents can restore efficacy against resistant strains .

Q & A

Q. What are the key synthetic routes for sulbactam sodium, and how can reaction conditions be optimized to improve yield and purity?

Sulbactam sodium is synthesized via β-lactam ring functionalization and subsequent oxidation. A common route involves bromination at the 6-position of the bicyclic nucleus, followed by hydrolysis and salt formation . Optimization includes controlling reaction temperature (e.g., -20°C for bromination to avoid side reactions) and using high-purity starting materials to minimize impurities like dibromo derivatives . Chromatographic purification (e.g., reverse-phase HPLC) is critical for isolating the sodium salt form .

Q. How is sulbactam sodium characterized using spectroscopic and chromatographic methods?

  • Spectroscopy :
  • NMR : The (2S,5R) stereochemistry is confirmed by 1^1H-NMR coupling constants (e.g., J5,6=4.8HzJ_{5,6} = 4.8 \, \text{Hz} for trans-lactam protons) .
  • IR : Key peaks include β-lactam C=O stretch (~1770 cm1^{-1}) and sulfone S=O vibrations (~1300 cm1^{-1}) .
    • Chromatography :
  • HPLC : A C18 column with UV detection at 220 nm resolves sulbactam from impurities like sulbactam acid (retention time: 8.2 min vs. 10.5 min) .

Q. What is the mechanism of β-lactamase inhibition by sulbactam sodium, and how does it synergize with β-lactam antibiotics?

Sulbactam irreversibly inhibits class A β-lactamases by forming a covalent acyl-enzyme complex, preventing hydrolysis of co-administered antibiotics (e.g., ampicillin) . Synergy arises from structural complementarity: the sulfone group enhances electrophilicity of the β-lactam ring, improving acylation efficiency .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction between sulbactam sodium and β-lactamases with varying substrate specificities?

  • Kinetic Assays : Measure kcat/Kmk_{\text{cat}}/K_m using nitrocefin as a chromogenic substrate. For TEM-1 β-lactamase, sulbactam shows kcat/Km=1.2×105M1s1k_{\text{cat}}/K_m = 1.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} .
  • Crystallography : Co-crystallize sulbactam with β-lactamases (e.g., SHV-1) to resolve binding modes. The 4,4-dioxide sulfone group forms hydrogen bonds with Ser130 and Lys234 .
  • Mutagenesis : Introduce S130G or K234R mutations to assess resistance mechanisms .

Q. How can contradictions in antibacterial activity data across bacterial strains be resolved?

Discrepancies often arise from strain-specific β-lactamase expression or efflux pump activity. For example:

  • Acinetobacter baumannii : Synergy with ampicillin is observed (MIC reduction from 128 μg/mL to 8 μg/mL) due to PBP2 inhibition .
  • E. coli with TEM-52 : Reduced efficacy due to enhanced hydrolysis of the β-lactamase-sulbactam complex. Use isothermal titration calorimetry (ITC) to quantify binding affinity shifts .

Q. What strategies are effective for profiling and quantifying impurities in sulbactam sodium batches?

  • Impurity Identification :
ImpurityStructureSource
Dibromo derivative(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidBromination side reaction
Sulbactam acid(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidHydrolysis during storage
  • Quantification : LC-MS/MS with a limit of detection (LOD) < 0.1% for dibromo derivatives .

Q. How does metal coordination (e.g., Cr(III)) alter the stability or activity of sulbactam derivatives?

Coordination with Cr(III) forms a hexacoordinate complex, increasing thermal stability (decomposition temperature rises from 210°C to 285°C) but reducing β-lactamase inhibition due to steric hindrance . Characterize using UV-Vis (λ~450 nm for d-d transitions) and cyclic voltammetry (Cr3+^{3+}/Cr2+^{2+} redox peak at -0.3 V) .

Methodological Guidance

  • Synthesis Optimization : Use DOE (Design of Experiments) to evaluate factors like pH (optimum 7.5–8.0) and solvent polarity (acetonitrile/water mixtures) .
  • Data Analysis : Apply nonlinear regression to IC50_{50} curves (GraphPad Prism) for β-lactamase inhibition studies .

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